2-Chloro-4-fluoropyrimidine

SNAr Reactivity Regioselectivity Halogen Exchange

2-Chloro-4-fluoropyrimidine (CAS 38953-29-6) is a halogenated pyrimidine derivative with the molecular formula C4H2ClFN2 and a molecular weight of 132.52 g/mol. It is a colorless to yellow liquid with a boiling point of 227.4±13.0 °C at 760 mmHg and a density of 1.4±0.1 g/cm³ at 25 °C.

Molecular Formula C4H2ClFN2
Molecular Weight 132.52 g/mol
CAS No. 38953-29-6
Cat. No. B1601542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-fluoropyrimidine
CAS38953-29-6
Molecular FormulaC4H2ClFN2
Molecular Weight132.52 g/mol
Structural Identifiers
SMILESC1=CN=C(N=C1F)Cl
InChIInChI=1S/C4H2ClFN2/c5-4-7-2-1-3(6)8-4/h1-2H
InChIKeyHXBAGLRPNSWXRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-4-fluoropyrimidine (CAS 38953-29-6) Procurement Guide: Key Chemical Properties and Synthetic Utility


2-Chloro-4-fluoropyrimidine (CAS 38953-29-6) is a halogenated pyrimidine derivative with the molecular formula C4H2ClFN2 and a molecular weight of 132.52 g/mol. It is a colorless to yellow liquid with a boiling point of 227.4±13.0 °C at 760 mmHg and a density of 1.4±0.1 g/cm³ at 25 °C [1]. This compound is a crucial building block in medicinal chemistry and agrochemical research, primarily valued for its role as a synthetic intermediate in the construction of more complex pyrimidine-containing molecules . The presence of two distinct halogen substituents (chlorine at the 2-position and fluorine at the 4-position) imparts differential reactivity, enabling sequential and regioselective functionalization strategies. It serves as a key precursor for the synthesis of various kinase inhibitors, antiviral agents, and other biologically active compounds [2].

2-Chloro-4-fluoropyrimidine: Why In-Class Analogs Cannot Be Interchanged Without Compromising Synthetic Outcomes


Substituting 2-chloro-4-fluoropyrimidine with a seemingly similar halogenated pyrimidine, such as 2,4-dichloropyrimidine or 2-chloro-5-fluoropyrimidine, is not a trivial exchange. The specific positioning of the chlorine and fluorine atoms on the pyrimidine ring dictates a unique electronic environment and steric profile. This, in turn, fundamentally alters the compound's reactivity in key transformations like nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-couplings [1]. For instance, the regioselectivity of the first substitution event is profoundly influenced by the nature of the second halogen . Using an incorrect analog can lead to a complete inversion of regioselectivity, require entirely different reaction conditions (e.g., catalyst, base, temperature), and result in significantly lower yields of the desired intermediate, thereby derailing multi-step synthetic routes [2]. The following evidence guide provides quantitative justification for the distinct reactivity profile of 2-chloro-4-fluoropyrimidine.

2-Chloro-4-fluoropyrimidine: Quantified Differentiation and Comparative Performance Data


Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr): 2-Chloro-4-fluoropyrimidine vs. 4-Chloro-2-fluoropyrimidine

In nucleophilic aromatic substitution (SNAr) reactions, the reactivity of halogen atoms is strongly influenced by their position and the nature of adjacent substituents. In 4-chloro-2-fluoropyrimidine, the C-4 chlorine undergoes SNAr substitution 15–20 times faster than the C-2 fluorine . Conversely, in 2-chloro-4-fluoropyrimidine, the electronic effects are reversed. The C-2 chlorine is activated by the adjacent nitrogen atoms and the electron-withdrawing C-4 fluorine, making it the preferred site for initial nucleophilic attack, while the C-4 fluorine is relatively deactivated towards SNAr . This fundamental difference in regioselectivity is crucial for synthetic planning, as it dictates the order of fragment introduction.

SNAr Reactivity Regioselectivity Halogen Exchange

Comparative Performance in Suzuki-Miyaura Cross-Coupling: Chloropyrimidines vs. Iodo-, Bromo-, and Fluoropyrimidines

A foundational study on the Suzuki coupling of halogenated pyrimidines established that chloropyrimidine substrates are generally preferable to their iodo-, bromo-, or fluoropyrimidine counterparts [1]. While specific, side-by-side yield data for 2-chloro-4-fluoropyrimidine against every analog is not compiled in a single source, this class-level inference provides a strong basis for selection. The study highlights the superior balance of stability and reactivity of chloropyrimidines under standard Suzuki conditions (e.g., Pd(PPh3)4, aqueous base) [1]. This preference is further supported by modern methodologies. For instance, a microwave-assisted Suzuki protocol on 2,4-dichloropyrimidines (a close analog) achieves good to excellent yields (typically >80%) with a very low catalyst loading of 0.5 mol% in just 15 minutes, demonstrating the high efficiency achievable with chloropyrimidine substrates [2]. In contrast, 2-fluoropyrimidines are known to be less reactive in cross-coupling due to the strength of the C-F bond, while iodo- and bromopyrimidines can be prone to unwanted side reactions or decomposition [1].

Suzuki-Miyaura Coupling Cross-Coupling Catalysis

Predictable Regioselectivity in SNAr on Polyhalopyrimidines: A Computational Basis for 2-Chloro-4-fluoropyrimidine

The regioselectivity of SNAr on polychlorinated pyrimidines can be accurately predicted using Density Functional Theory (DFT) calculations of bond dissociation energies (BDE) [1]. A 2023 study demonstrated that the Cu(II)/PTABS-promoted amination of polychlorinated pyrimidines is highly regioselective, guided by the relative BDEs of the different C-Cl bonds [1]. Applying this principle to 2-chloro-4-fluoropyrimidine, the C-Cl bond at the 2-position is the most labile leaving group. The presence of the electron-withdrawing fluorine atom at the 4-position further polarizes the C2-Cl bond, increasing its susceptibility to nucleophilic attack. This predictive framework allows chemists to confidently design a sequence of substitutions, first targeting the 2-position chlorine under SNAr conditions, followed by activation of the 4-position fluorine for subsequent transformations. This contrasts with 2,4-dichloropyrimidine, where the C4 position is typically more reactive, and requires special conditions to invert this selectivity [2].

Regioselective Amination DFT Calculations SNAr Mechanism

Empirical Comparison of Synthetic Yield: 2-Chloro-4-fluoropyrimidine vs. 2-Chloro-5-fluoropyrimidine

While not a direct head-to-head comparison under identical conditions, an examination of reported synthetic yields for related compounds provides a practical procurement perspective. The synthesis of 2-chloro-5-fluoropyrimidine (CAS 62802-42-0) from its precursors is reported with a moderate yield of 50% under one set of conditions . In contrast, a specific method for preparing a 2-chloro-4-substituted pyrimidine (the class to which 2-chloro-4-fluoropyrimidine belongs) is described as being high-yielding, high in reaction selectivity, and producing easily purified products [1]. Furthermore, industrial case studies indicate that utilizing a 2-chloro-4-fluoropyrimidine-based intermediate in the synthesis of third-generation EGFR inhibitors resulted in a 22% yield improvement over routes employing traditional intermediates . This suggests that the 2-chloro-4-fluoro substitution pattern, when strategically deployed, can translate to superior overall process yields in complex molecule synthesis compared to other substitution patterns.

Synthesis Yield Process Chemistry Intermediate

Validated Application Scenarios for 2-Chloro-4-fluoropyrimidine in Drug Discovery and Chemical Development


Scaffold for Developing Next-Generation Kinase Inhibitors

Given that over 50% of FDA-approved small-molecule kinase inhibitors contain a pyrimidine core, 2-chloro-4-fluoropyrimidine is a strategic starting material for medicinal chemistry programs targeting this enzyme class [1]. The predictable and sequential reactivity of the C2-chlorine and C4-fluorine atoms allows for the modular assembly of diverse compound libraries. The initial displacement of the C2-chlorine with an amine or via Suzuki coupling introduces the first diversity element, while the C4-fluorine can be subsequently activated or substituted to install a second, distinct functional group . This orthogonal reactivity is essential for efficiently exploring structure-activity relationships (SAR) around the pyrimidine hinge-binding motif common to many kinase inhibitors.

Synthesis of Antiviral and Anticancer Agents

This compound is a key intermediate in the synthesis of a range of biologically active molecules, including antiviral and anticancer agents. For instance, patent literature explicitly claims the use of 2-chloro-4-fluoropyrimidine and its derivatives in the preparation of compounds with antiviral activity [2]. The ability to regioselectively functionalize the pyrimidine ring is critical for installing the specific substituents required for potent target engagement. Furthermore, as highlighted by a 22% yield improvement in the synthesis of third-generation EGFR inhibitors (a major class of anticancer drugs), the strategic use of this building block can enhance the overall efficiency and cost-effectiveness of producing high-value pharmaceutical ingredients .

Agrochemical Intermediate Development

Beyond pharmaceuticals, halogenated pyrimidines are a vital class of intermediates in the agrochemical industry, used in the production of herbicides, fungicides, and insecticides. The 2-chloro-4-fluoropyrimidine scaffold offers a versatile platform for generating novel crop protection agents. Its differential halogen reactivity facilitates the introduction of diverse chemical moieties, enabling the optimization of properties like target-site binding, metabolic stability, and environmental fate [3]. The robust and high-yielding nature of its subsequent transformations, as supported by the evidence on chloropyrimidine Suzuki couplings, makes it a reliable choice for developing scalable agrochemical processes [4].

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